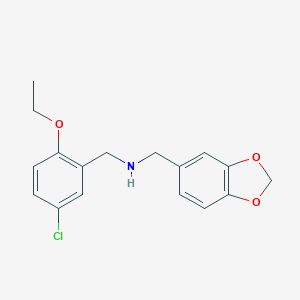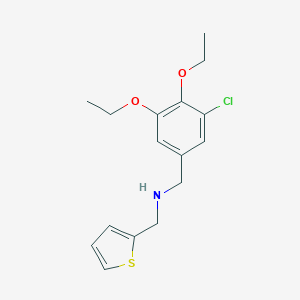![molecular formula C17H15NO7 B275655 4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)
4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by its chemical name, MK-801, and is classified as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptors are a type of glutamate receptor that plays a key role in synaptic plasticity, learning, and memory. MK-801 has been shown to have a variety of effects on the central nervous system, making it a valuable tool for studying the mechanisms of various neurological disorders.
作用机制
MK-801 works by binding to the 4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid receptor and blocking the ion channel that allows calcium ions to enter the cell. This prevents the activation of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory. The blockade of 4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid receptors has been shown to have a variety of effects on the central nervous system, including neuroprotection, analgesia, and sedation.
Biochemical and Physiological Effects
MK-801 has a variety of biochemical and physiological effects on the central nervous system. It has been shown to increase the release of dopamine, serotonin, and noradrenaline in certain brain regions, leading to enhanced neurotransmission. It has also been shown to decrease the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the brain, which has been associated with improved cognitive function.
实验室实验的优点和局限性
One of the main advantages of using MK-801 in lab experiments is its specificity for the 4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid receptor. This allows researchers to selectively block 4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid receptor activity and study the downstream effects on various signaling pathways. However, one limitation of using MK-801 is its potential toxicity at high doses. It has been shown to cause neuronal damage and neurodegeneration in certain brain regions, particularly the hippocampus.
未来方向
There are many potential future directions for research involving MK-801. One area of interest is the potential use of MK-801 as a therapeutic agent for neurological disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, and may have potential for the treatment of other neurodegenerative disorders. Another area of interest is the development of new 4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid receptor antagonists that are more selective and less toxic than MK-801. Finally, there is ongoing research into the mechanisms of 4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid receptor signaling and the role of these receptors in various neurological disorders.
合成方法
MK-801 was first synthesized in the 1980s by a team of researchers at Merck & Co. The synthesis method involves the reaction of 4-nitrobenzylamine with 2,5-dimethoxybenzaldehyde, followed by reduction to the corresponding amine. This amine is then reacted with 1,3-dicarbonyl compounds to yield the final product, MK-801.
科学研究应用
MK-801 has been extensively studied for its potential applications in scientific research. It has been used to study the mechanisms of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used in studies of pain, addiction, and depression.
属性
分子式 |
C17H15NO7 |
|---|---|
分子量 |
345.3 g/mol |
IUPAC 名称 |
4-[(2,5-dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H15NO7/c1-24-10-4-6-14(25-2)13(8-10)18-15(19)11-5-3-9(16(20)21)7-12(11)17(22)23/h3-8H,1-2H3,(H,18,19)(H,20,21)(H,22,23) |
InChI 键 |
URQNOBQEZGRFHF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |
规范 SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B275573.png)
![3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275574.png)
![1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B275576.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B275579.png)
![2-{4-[(Cyclohexylamino)methyl]phenoxy}ethanol](/img/structure/B275580.png)
![2-{4-[(Cycloheptylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275581.png)
![1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275582.png)
![2-(1H-indol-3-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine](/img/structure/B275584.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B275585.png)
![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B275586.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B275587.png)


